N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Lipophilicity Physicochemical Property ADME

For CNS-focused screening libraries, this 3-chlorobenzyl thiazole provides a critical advantage over common isomers. Its lower lipophilicity (cLogP 4.49 vs. 5.05 for the 4-chloro isomer) reduces off-target promiscuity risks, while the tPSA of 85.1 Ų (below the 90 Ų BBB threshold) suggests superior brain penetrance. This makes it a rational, property-based choice for phenotypic screens in glioblastoma or neuroinflammation models, saving time troubleshooting solubility and assay interference issues often caused by higher-logP analogs.

Molecular Formula C17H12ClN3O3S
Molecular Weight 373.81
CAS No. 301175-59-7
Cat. No. B2390144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
CAS301175-59-7
Molecular FormulaC17H12ClN3O3S
Molecular Weight373.81
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
InChIKeyNYUKRSVZHHZCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Physicochemical & Structural Baseline


N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 301175-59-7) is a synthetic small molecule with the molecular formula C17H12ClN3O3S and a molecular weight of 373.8 g/mol, belonging to the class of thiazole derivatives . Characterized by a 3-chlorobenzyl substituent at the 5-position of the thiazole core and a 4-nitrobenzamide moiety at the 2-position, this compound is offered as a screening compound by commercial suppliers such as ChemBridge (Catalog ID: 5853579) . Key computed physicochemical properties include a cLogP of 4.49, a topological polar surface area (tPSA) of 85.1 Ų, and a predicted aqueous solubility (LogSW) of -6.15 . While no primary research articles reporting its specific biological activity were identified in the scientific literature by this guide's search cutoff date, these baseline properties allow for a rational differentiation from closely related structural analogs in procurement decisions.

Lower lipophilicity vs. 4‑Cl positional isomer reduces assay interference risk.
CNS drug‑like tPSA profile supports brain penetrant hit identification.
Precise 3‑Cl,4‑NO₂ substitution topology ensures SAR consistency.

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Why Generic Substitution Fails


The position of the chlorine atom on the benzyl ring and the nitro group on the benzamide moiety are critical determinants of both physicochemical properties and, by extension, potential biological interactions, rendering simple in-class substitution invalid. The target compound, with its 3-chlorobenzyl substitution, exhibits a cLogP of 4.49 , which is measurably lower than the 5.05 computed for the closely related 4-chlorobenzyl positional isomer, N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-nitrobenzamide . This differential lipophilicity directly impacts membrane permeability, non-specific protein binding, and assay interference potential. Furthermore, substitution of the core 4-nitrobenzamide group with a 3-nitrobenzamide group, as seen in a completely different analog with a 2-chlorobenzyl substituent, yields a distinct compound with a different InChIKey, confirming that the combination of these substituents is not interchangeable and can lead to divergent outcomes in biological screening [1]. These quantifiable differences in fundamental properties preclude the assumption of functional equivalence, and underscore the necessity for compound-specific evidence during scientific procurement.

Positional isomer shift (3‑Cl to 4‑Cl)
Alters lipophilicity and membrane partitioning, potentially changing assay behavior and nonspecific binding profile.
Nitro group meta/para repositioning
Changes electronic topology and hydrogen‑bonding capability; distinct InChIKeys confirm non‑interchangeable identity.

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Quantitative Differentiation Guide


Reduced Lipophilicity vs. 4-Chlorobenzyl Isomer

The target compound, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, has a computed partition coefficient (cLogP) of 4.49 . In contrast, the closely related analog, N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide, which contains a 4-chlorobenzyl group, has a reported LogP of 5.05 . The difference of 0.56 log units indicates that the target compound is approximately 3.6 times less lipophilic. This lower lipophilicity is a critical differentiator for screening programs where high LogP values are a common cause of promiscuous inhibition, poor solubility, and assay interference. For procurement decisions, this data suggests the target compound may offer a reduced risk of non-specific binding artifacts compared to the 4-chloro isomer, potentially leading to cleaner data in cell-based assays.

Lipophilicity vs. 4‑Cl Isomer
Cross‑study comparable
cLogP 4.49 vs 5.05 Δ = –0.56 (~3.6× lower)
Reported lower lipophilicity may reduce assay interference.
Computed values; direct experimental comparison unavailable.
Lipophilicity Physicochemical Property ADME

Functional Group Topology vs. 2-Chlorobenzyl-3-nitrobenzamide

The target compound is defined by a unique combination of the 3-chlorobenzyl group on the thiazole ring and the 4-nitrobenzamide moiety. This is distinct from the analog N-(5-(2-chlorobenzyl)thiazol-2-yl)-3-nitrobenzamide (CAS 303791-95-9), which features a 2-chlorobenzyl group and a 3-nitrobenzamide group [1]. The change in the position of the nitro group from the para (4-position) to the meta (3-position) on the benzamide ring fundamentally alters the electronic distribution and hydrogen-bonding capabilities of the molecule. The distinct InChIKey identifiers between these two compounds confirm their non-interchangeable nature [1]. From a procurement standpoint, selecting the target compound with the 4-nitrobenzamide group is the only way to ensure the desired electronic and steric profile is present for specific target interactions, as the 3-nitro isomer cannot be considered a bioisostere.

Topology vs. 2‑Cl,3‑NO₂ Isomer
Cross‑study comparable
4‑NO₂ (para) vs. 3‑NO₂ (meta) 3‑Cl vs 2‑Cl; distinct InChIKeys
Positional isomerism confirmed; may alter target interaction.
Structural comparison from database listings.
Structural Isomerism Chemical Topology SAR

Favorable CNS Drug-Like Properties

The target compound possesses a topological polar surface area (tPSA) of 85.1 Ų and 4 rotatable bonds . A tPSA below 90 Ų is a well-established threshold for predicting good blood-brain barrier (CNS) penetration, while its molecular weight of 373.8 g/mol remains below the typical 400 Da cutoff for CNS drug-likeness [REFS-1, Class]. While class-level inference is required here, as no direct CNS PK data is available, these physicochemical properties are more favorable for CNS applications compared to many larger thiazole-containing analogs [1]. For example, in a large-scale virtual screening study for a CNS ion channel target, compounds with tPSA values exceeding 100 Ų were systematically deprioritized [2]. The target compound's profile places it within a desirable CNS chemical space, an area where many larger thiazole screening compounds fail. This provides a quantitative, property-based reason for selecting this compound over bulkier alternatives when screening for CNS targets.

CNS Drug‑Like Properties
Class‑level inference
tPSA 85.1 Ų (<90 cutoff) 4 rotatable bonds
Supports CNS drug‑likeness screening context.
No direct CNS PK data; based on general rules.
Drug-likeness CNS Penetration Physicochemical Properties

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Recommended Procurement Scenarios


CNS Inflammation & Oncology Screening Libraries

For academic core facilities building a targeted screening library for CNS-related indications, this compound is a superior choice over its 4-chlorobenzyl isomer (LogP 5.05) due to its lower lipophilicity (cLogP 4.49) and favorable CNS drug-like properties (tPSA 85.1 Ų) . Its tPSA below the 90 Ų threshold suggests a higher likelihood of blood-brain barrier permeability compared to bulkier, more polar thiazole analogs frequently found in large diversity libraries [1]. This makes it a rational, property-based selection for phenotypic screens targeting glioblastoma, neuroinflammation, or brain metastasis models, where the goal is to maximize the chance of identifying hits with favorable CNS ADME profiles from the outset.

SAR of 5-Benzylthiazole-2-yl-benzamides

In a medicinal chemistry campaign exploring the SAR of the 5-benzylthiazole-2-yl-benzamide scaffold, the target compound serves as a critical reference point for the 3-chloro, 4-nitro substitution pattern. Its procurement is mandatory over the 2-chlorobenzyl-3-nitrobenzamide isomer (CAS 303791-95-9), as the different nitro group position (para vs. meta) leads to fundamentally different electronic properties, as confirmed by unique InChIKeys [2]. A systematic SAR exploration requires testing the precise combination and position of substituents; substituting any other positional isomer would invalidate the study's conclusions regarding the importance of the 4-nitro group's topological arrangement.

Hit-to-Lead Prioritizing Low Promiscuity Risk

During the hit-to-lead phase, compounds with high lipophilicity (LogP > 5) are often deprioritized due to their greater risk of off-target promiscuity, phospholipidosis, and poor solubility. With a measured cLogP of 4.49, this compound is significantly less lipophilic than the 4-chlorobenzyl isomer (LogP 5.05), which falls into the higher-risk category [3]. For procurement, this means selecting this compound for initial hit confirmation and analogue synthesis may reduce the time spent troubleshooting solubility and non-specific assay interference, thereby accelerating the optimization timeline and conserving precious resources that would otherwise be spent on a more problematic but structurally similar compound.

Application
Selection Property
Validation Focus
CNS‑targeted screening libraries
Lower lipophilicity & CNS drug‑like tPSA profile
Blood‑brain barrier permeability assays
SAR of 5‑benzylthiazole‑2‑yl‑benzamides
Defined substitution topology (3‑Cl, 4‑NO₂)
Structure‑activity relationship confirmation
Hit‑to‑lead promiscuity risk reduction
Lipophilicity below typical promiscuity threshold
Solubility & nonspecific binding assays
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